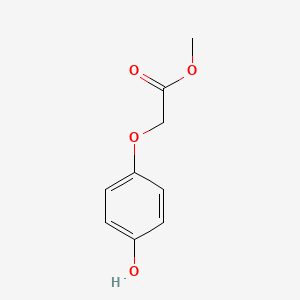

Methyl 2-(4-hydroxyphenoxy)acetate

Description

The exact mass of the compound Methyl 2-(4-hydroxyphenoxy)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(4-hydroxyphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-hydroxyphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITXOTZGDJLEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345220 | |

| Record name | methyl 2-(4-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70067-75-3 | |

| Record name | methyl 2-(4-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(4-hydroxyphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-(4-hydroxyphenoxy)acetate

CAS Number: 70067-75-3

Molecular Formula:

Executive Summary & Chemical Identity

Methyl 2-(4-hydroxyphenoxy)acetate is a bifunctional aromatic building block characterized by a "Janus" reactivity profile: it possesses a nucleophilic phenolic hydroxyl group and an electrophilic methyl ester moiety. This dual functionality makes it a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Quizalofop analogs) and PPAR-agonist pharmaceuticals (fibrates).

Unlike its aliphatic analogs, the phenoxy-acetate core provides a rigid scaffold that influences the pharmacokinetic properties of downstream drug candidates, particularly in lipophilicity modulation and protein binding affinity.

Chemical Profile

| Parameter | Specification |

| IUPAC Name | Methyl 2-(4-hydroxyphenoxy)acetate |

| Common Synonyms | Hydroquinone O-methoxycarbonylmethyl ether; Methyl (p-hydroxyphenoxy)acetate |

| CAS Number | 70067-75-3 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 64 – 67 °C (Typical for class) |

| Solubility | Soluble in MeOH, EtOAc, DCM; Sparingly soluble in water |

| pKa (Phenol) | ~9.9 (Predicted) |

Synthetic Strategy & Causality

The synthesis of Methyl 2-(4-hydroxyphenoxy)acetate relies on the Williamson Ether Synthesis . However, the standard protocol presents a critical selectivity challenge: Mono-alkylation vs. Bis-alkylation .

Hydroquinone (1,4-dihydroxybenzene) contains two equivalent hydroxyl groups. Reacting it with methyl bromoacetate (or chloroacetate) can lead to the formation of the undesired bis-product (dimethyl 2,2'-(1,4-phenylenebis(oxy))diacetate).

Mechanistic Control (The "Excess" Principle)

To ensure high fidelity for the mono-substituted product, the reaction kinetics must be manipulated via stoichiometry.

-

Stoichiometry: A 3:1 to 5:1 molar excess of Hydroquinone relative to the alkylating agent is required. This statistically ensures that the alkylating agent is consumed by the abundant unreacted hydroquinone rather than the mono-product.

-

Base Selection: Weak bases like Potassium Carbonate (

) are preferred over strong bases (NaH) to prevent rapid deprotonation of the second hydroxyl group on the mono-product, which becomes slightly more acidic after the first alkylation due to electronic effects.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of the synthesis and the thermodynamic trap used to favor the target molecule.

Figure 1: Kinetic control strategy. By using excess Hydroquinone, the reaction probability favors the k1 pathway, minimizing the k2 cascade to the bis-impurity.

Validated Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It includes a self-validating purification step (base extraction) that physically separates the product from the bis-impurity.

Reagents

-

Hydroquinone (4.40 g, 40 mmol, 4.0 equiv)

-

Methyl bromoacetate (0.95 mL, 10 mmol, 1.0 equiv)

-

Potassium Carbonate (

), anhydrous (1.66 g, 12 mmol, 1.2 equiv) -

Acetone (50 mL, HPLC Grade)

Step-by-Step Methodology

-

Activation: In a 250 mL round-bottom flask, suspend Hydroquinone and

in Acetone. Stir vigorously at Room Temperature (RT) for 15 minutes. Why: This pre-equilibrium allows partial deprotonation of the phenol. -

Addition: Add Methyl bromoacetate dropwise over 10 minutes. Why: Slow addition prevents localized high concentrations of electrophile, reducing bis-alkylation risk.

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (HQ) will remain the major spot; look for the emergence of the product (

). -

Filtration: Cool to RT. Filter off the inorganic salts (

, Excess -

Concentration: Evaporate the solvent under reduced pressure to yield a crude solid containing Product, Bis-impurity, and Excess Hydroquinone.

Purification Logic (The "pH Switch")

The crude mixture contains three components with distinct acidity profiles. We utilize this for separation without column chromatography.

-

Dissolution: Dissolve crude residue in Ethyl Acetate (50 mL).

-

Water Wash: Wash with water (

mL) to remove the bulk of unreacted Hydroquinone (highly water-soluble). -

Critical Separation (Optional but Recommended): If bis-impurity is present, extract the organic layer with cold 0.5 M NaOH (rapidly). The Phenolic Product moves to the aqueous phase (as phenoxide); the Bis-impurity (no phenol) stays in organic.

-

Caution: Do this quickly to avoid hydrolyzing the ester.

-

-

Recovery: Acidify the aqueous extract with 1M HCl and extract back into Ethyl Acetate.

-

Drying: Dry over

, filter, and concentrate.

Workup Flowchart

Figure 2: Purification logic relying on the acidity difference between the phenolic product and the neutral bis-impurity.

Analytical Validation (QC)

To confirm the identity and purity of Methyl 2-(4-hydroxyphenoxy)acetate, the following spectroscopic signals must be observed.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

-

3.75 ppm (s, 3H): Methyl ester protons (

-

4.60 ppm (s, 2H): Methylene protons (

-

6.70 – 6.85 ppm (m, 4H): Aromatic protons. Look for the characteristic

-

~9.0 ppm (s, 1H): Phenolic

Infrared Spectroscopy (IR)

-

3300–3400 cm

: Broad stretch, Phenolic -

1735–1750 cm

: Strong stretch, Ester Carbonyl ( -

1200–1250 cm

: Ether stretch (

Applications in Drug Discovery

Methyl 2-(4-hydroxyphenoxy)acetate serves as a versatile scaffold in medicinal chemistry.

-

PPAR Agonists: The structure mimics the "head group" of fibrates (e.g., Clofibrate). The free phenol allows for the attachment of lipophilic tails, while the ester can be hydrolyzed to the active carboxylic acid pharmacophore.

-

PROTAC Linkers: The rigid phenyl ring provides a defined spatial separation compared to flexible PEG chains. The ester handle allows for easy conjugation to E3 ligase ligands.

-

Agrochemicals: It is the direct precursor to aryloxyphenoxypropionate herbicides (FOPs), which inhibit Acetyl-CoA carboxylase (ACCase) in grasses.

References

-

Santa Cruz Biotechnology. Methyl 2-(4-hydroxyphenoxy)acetate Product Data Sheet. Catalog sc-263667. Link[1]

- Mahajan, S. et al. (2018). "Synthesis and evaluation of phenoxyacetic acid derivatives as PPAR agonists." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for scaffold utility).

-

Sigma-Aldrich (Merck). Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. (Provided for structural comparison of the propionate analog CAS 96562-58-2).[2][3] Link

-

PubChem. Compound Summary: Methyl 2-(4-hydroxyphenoxy)acetate. Link

Sources

Technical Whitepaper: Methyl 2-(4-hydroxyphenoxy)acetate

CAS Registry No: 70067-75-3

Molecular Formula:

Executive Summary & Molecular Identity

Methyl 2-(4-hydroxyphenoxy)acetate is a pivotal bifunctional building block in organic synthesis, characterized by a hydroquinone core mono-functionalized with a methyl acetate moiety.[2] Its significance lies in its asymmetry : it possesses one free phenolic hydroxyl group and one protected ester group. This duality allows for sequential, orthogonal functionalization, making it an indispensable intermediate in the development of PPAR agonists (fibrates), aryloxyphenoxypropionate herbicides, and tyrosine kinase inhibitors.

This guide details the synthesis, purification, and characterization of this compound, with a specific focus on overcoming the kinetic challenge of selective mono-alkylation .

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Methyl 2-(4-hydroxyphenoxy)acetate |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water |

| pKa (Phenol) | ~9.9 (Predicted) |

| Key Functional Groups | Phenol (-OH), Ester (-COOMe), Ether (-O-) |

Synthetic Architecture: The Mono-Alkylation Challenge

The synthesis of Methyl 2-(4-hydroxyphenoxy)acetate is classically achieved via the Williamson ether synthesis.[2] However, the core technical challenge is selectivity . Hydroquinone is symmetrical with two equivalent nucleophilic sites. A standard stoichiometric addition of alkylating agent often leads to a statistical mixture of unreacted starting material, the desired mono-ether, and the unwanted di-ester (bis-alkylation).[2]

Strategic Protocol: Kinetic Control

To maximize the yield of the mono-substituted product, the reaction kinetics must be manipulated to favor a single nucleophilic attack.

Reaction Scheme:

Optimized Experimental Workflow

-

Reagents: Hydroquinone (3.0 equiv), Methyl Bromoacetate (1.0 equiv), Potassium Carbonate (

, 1.2 equiv).[2] -

Solvent: Acetone or Acetonitrile (polar aprotic promotes

).[2] -

Temperature: Reflux (

C for acetone).[2]

Step-by-Step Methodology:

-

Activation: Dissolve Hydroquinone (excess is critical) in acetone. Add anhydrous

. Stir at room temperature for 30 minutes to generate the phenoxide anion.-

Scientific Rationale: The large excess of hydroquinone ensures that any incoming alkylating agent is statistically more likely to encounter an unreacted hydroquinone molecule than a mono-alkylated product.[2]

-

-

Controlled Addition: Add Methyl Bromoacetate dropwise over 60 minutes.

-

Scientific Rationale: Slow addition keeps the concentration of the electrophile low, suppressing the rate of the second alkylation step.

-

-

Reaction: Reflux for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear between the starting hydroquinone (polar, low

) and the di-ester impurity (non-polar, high -

Workup (Purification Logic):

-

Filter off inorganic salts (

, residual -

Critical Separation: Redissolve residue in Ethyl Acetate and wash extensively with water .

-

Self-Validating Step: Hydroquinone is significantly more water-soluble than the ester product.[2] Repeated aqueous washes remove the excess starting material, leaving the desired mono-ether in the organic phase.

-

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition and the workup logic required to isolate the target.

Figure 1: Kinetic pathway and purification logic for selective mono-alkylation.

Structural Characterization (Spectroscopy)[2]

Confirming the structure requires verifying the presence of the ester, the ether linkage, and critically, the retention of the phenolic hydroxyl group .

1H NMR Interpretation ( , 400 MHz)

The symmetry of the aromatic ring is broken, creating a distinct AA'BB' splitting pattern.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.75 - 6.85 | Multiplet (AA'BB') | 4H | Ar-H | Characteristic para-substituted benzene ring.[2] |

| 4.60 | Singlet | 2H | -O-CH 2-CO- | Methylene protons alpha to the carbonyl and ether oxygen.[2] |

| 3.80 | Singlet | 3H | -COOCH 3 | Methyl ester protons.[2] |

| ~5.0 - 6.0 | Broad Singlet | 1H | Ar-OH | Phenolic proton (shift varies with concentration/solvent).[2] |

IR Spectroscopy[2][4]

-

3300-3400 cm⁻¹: Broad stretch (O-H), confirms the free phenol.[2]

-

1735-1750 cm⁻¹: Strong stretch (C=O), confirms the ester.[2]

-

1200-1250 cm⁻¹: Strong stretch (C-O-C), confirms the ether linkage.[2]

Pharmaceutical & Industrial Applications[2][7][8][9]

This molecule acts as a "chemical hinge," allowing researchers to attach a lipophilic tail (via the phenol) while maintaining a polar head group (the acetate).[2]

PPAR Agonists (Fibrates)

The phenoxy-acetic acid moiety is a pharmacophore found in fibrates (e.g., Clofibrate analogs) used to treat hyperlipidemia.[2] The free phenol allows for the attachment of various lipophilic domains to tune potency against PPAR

PROTAC Linkers

In protein degradation research, the stability of the ether linkage combined with the modifiable ester makes this a valuable linker precursor. The ester can be hydrolyzed to the acid and coupled to E3 ligase ligands.

Agrochemicals

It is a direct precursor to aryloxyphenoxypropionate herbicides ("Fops").[2] Although "Fops" usually have a methyl group on the alpha-carbon (propionate), the acetate analogs are used in structure-activity relationship (SAR) studies to determine herbicide selectivity.[2]

Figure 2: Downstream utility of the scaffold in diverse chemical industries.[2]

Safety & Handling

-

Hazards: As a phenol derivative, it is a skin and eye irritant. The ester functionality may hydrolyze in humid conditions to release acetic acid derivatives.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol to quinones (which causes browning).[2]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

References

-

Santa Cruz Biotechnology. Methyl 2-(4-hydroxyphenoxy)acetate | CAS 70067-75-3.[1][2][6] Retrieved from [2]

-

Sigma-Aldrich. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate (Structural Analog Data). Retrieved from [2]

-

ResearchGate. Selective Monoetherification of 1,4-Hydroquinone. (Methodology Basis). Retrieved from

-

Journal of Applied Pharmaceutical Science. Synthesis and Evaluation of Methyl Hydroquinone Derivatives. Retrieved from [2]

Sources

- 1. Methyl 2-(4-hydroxyphenoxy)acetate | CAS 70067-75-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Semaglutide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 6. methyl 2-(4-hydroxyphenoxy)acetate [myskinrecipes.com]

"Methyl 2-(4-hydroxyphenoxy)acetate" chemical structure

An In-depth Technical Guide to Methyl 2-(4-hydroxyphenoxy)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Bifunctional Scaffold

Methyl 2-(4-hydroxyphenoxy)acetate, holding the CAS Registry Number 70067-75-3, is a key organic intermediate whose value lies in its bifunctional nature. The molecule incorporates a nucleophilic phenolic hydroxyl group and an electrophilic methyl ester, bridged by a stable ether linkage. This specific arrangement of functional groups makes it a highly versatile building block in organic synthesis. Its structure allows for selective, stepwise modifications at either the phenolic or ester terminus, providing a strategic advantage in the construction of more complex molecular architectures. Primarily, it serves as a precursor in the synthesis of agrochemicals, such as herbicides and plant growth regulators, where the phenoxyacetic acid motif is crucial for biological activity.[1] It is also utilized in the development of specialty polymers and UV-absorbing compounds for advanced coatings and plastics.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structural characteristics, reactivity, and applications of this important compound.

Molecular Structure and Physicochemical Properties

The fundamental identity of Methyl 2-(4-hydroxyphenoxy)acetate is defined by its unique arrangement of atoms and functional groups. The core structure consists of a para-substituted benzene ring, featuring a hydroxyl group and an ether-linked methoxycarbonylmethyl group (-O-CH₂-COOCH₃).

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 2-(4-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-(4-hydroxyphenoxy)acetate (CAS No. 70067-75-3). As a compound of interest in pharmaceutical and agrochemical research, a thorough understanding of its physical characteristics is paramount for its application in synthesis, formulation, and quality control. This document synthesizes available data, provides expert analysis on expected properties based on structural analogues, and details standardized protocols for experimental determination.

Introduction to Methyl 2-(4-hydroxyphenoxy)acetate

Methyl 2-(4-hydroxyphenoxy)acetate is an aromatic ester with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.18 g/mol [1][2]. Its structure, featuring a methyl ester, a phenolic hydroxyl group, and an ether linkage, makes it a versatile intermediate in organic synthesis. Notably, it serves as a building block in the development of certain herbicides and plant growth regulators, where it can mimic or interfere with natural plant hormones[1]. Its potential for modification also makes it a valuable precursor for bioactive molecules and specialty polymers[1].

It is crucial to distinguish Methyl 2-(4-hydroxyphenoxy)acetate from its close analogue, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, as the physical properties of the two are often conflated in commercial and academic literature. This guide will focus specifically on the acetate derivative.

Core Physical Properties: A Synthesis of Available Data and Expert Insights

| Property | Reported or Predicted Value | Source | Notes |

| Molecular Formula | C₉H₁₀O₄ | [1][2] | Confirmed |

| Molecular Weight | 182.18 g/mol | [1][2] | Confirmed |

| Appearance | White to off-white solid | Inferred | Based on similar aromatic esters |

| Melting Point | Estimated > 67 °C | Inferred | Expected to be higher than the 64-67 °C melting point of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate due to potentially stronger crystal lattice packing. |

| Boiling Point | Estimated > 243 °C | Inferred | The boiling point of Methyl phenoxyacetate (lacking the hydroxyl group) is 243 °C[3][4]. The addition of a hydroxyl group would introduce hydrogen bonding, significantly increasing the boiling point. |

| Density | Estimated > 1.15 g/mL | Inferred | The density of Methyl phenoxyacetate is approximately 1.149 g/mL[3][4]. The hydroxyl group may lead to more efficient packing, resulting in a slightly higher density. |

| Solubility | |||

| Water | Moderately soluble | Inferred | |

| Organic Solvents | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) | Inferred |

Spectroscopic Profile: Predicting the Signature

While specific spectra for Methyl 2-(4-hydroxyphenoxy)acetate are not widely published, its structural features allow for the prediction of its key spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-O-CH₂-C=O): A singlet integrating to two protons, likely in the region of δ 4.5-4.8 ppm.

-

Methyl Protons (-O-CH₃): A singlet integrating to three protons, expected around δ 3.7-3.8 ppm.

-

Phenolic Proton (-OH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp absorption around 1735-1750 cm⁻¹ from the ester carbonyl group.

-

C-O Stretches: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ether and ester C-O bonds.

-

Aromatic C-H and C=C Stretches: Signals characteristic of the benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 182. Subsequent fragmentation could involve the loss of the methoxy group (-OCH₃) or the carboxymethyl group (-CH₂COOCH₃).

Experimental Determination of Physical Properties: Validated Protocols

For researchers requiring precise physical property data, the following established methodologies are recommended.

Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range suggests a highly pure compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A systematic approach to solubility testing can provide insights into the polarity and potential solvent systems for reactions and purifications.

Protocol: Qualitative Solubility Testing

-

Sample Preparation: Weigh approximately 10 mg of the compound into a series of test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in a stepwise manner.

-

Observation: After each addition of 0.2 mL, vortex the mixture and observe for dissolution. A compound is considered soluble if it completely dissolves to form a clear solution.

-

Classification: Categorize the solubility as soluble, partially soluble, or insoluble for each solvent.

Caption: Workflow for Qualitative Solubility Assessment.

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 2-(4-hydroxyphenoxy)acetate is not widely available, data from structurally related compounds suggest that it should be handled with care. The presence of a phenolic group and its potential use as a synthetic intermediate indicate that standard laboratory safety precautions are necessary.

-

Eye Protection: Safety glasses or goggles are required to prevent eye contact.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents[1].

Conclusion

Methyl 2-(4-hydroxyphenoxy)acetate is a compound with significant potential in various fields of chemical research and development. While a comprehensive experimental dataset of its physical properties is not yet available, this guide provides a robust framework for understanding its expected characteristics based on established chemical principles and data from analogous structures. The detailed protocols for experimental determination offer a clear path for researchers to generate the precise data required for their specific applications. As research into this and related compounds continues, a more complete physicochemical profile will undoubtedly emerge.

References

-

MySkinRecipes. methyl 2-(4-hydroxyphenoxy)acetate. [Link]

-

LookChem. Cas 2065-23-8,Methyl phenoxyacetate. [Link]

Sources

Comprehensive NMR Analysis: Methyl 2-(4-hydroxyphenoxy)acetate

Technical Guide for Structural Elucidation & Quality Control

Executive Summary

Methyl 2-(4-hydroxyphenoxy)acetate is a critical bifunctional intermediate often utilized in the synthesis of PPAR agonists (fibrates) and aryloxyphenoxypropionate herbicides. Its structural integrity hinges on the precise mono-alkylation of hydroquinone.

This guide provides a definitive NMR analysis protocol. Unlike standard database entries, this document focuses on causality —explaining why signals appear where they do and how to use specific spectral features to detect common synthetic failures, specifically the over-alkylation to the bis-ether impurity.

Structural Elucidation Strategy

The molecule consists of a para-substituted benzene ring (1,4-disubstituted), a methyl ester tail, and a free phenolic hydroxyl group. The analysis must confirm three distinct regions:

-

The Labile Proton: The phenolic -OH (critical for downstream reactivity).

-

The Linker: The oxyacetate moiety (-O-CH₂-CO-).

-

The Aromatic Core: The AA'BB' (or AA'XX') symmetry of the hydroquinone ether.

Visualization: Structural Assignment Logic

The following diagram outlines the logical flow for assigning the spectrum, moving from the most distinct signals to the complex aromatic region.

Caption: Logical workflow for assigning the 1H NMR spectrum of Methyl 2-(4-hydroxyphenoxy)acetate, prioritizing aliphatic singlets for calibration.

Experimental Protocol (Self-Validating)

To ensure reproducibility and visualization of the phenolic proton, the choice of solvent is paramount.

Solvent Selection: DMSO-d₆ vs. CDCl₃

-

Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆)

-

Reasoning:

-

H-Bonding: DMSO acts as a hydrogen bond acceptor, stabilizing the phenolic proton. This slows the exchange rate with trace water, resulting in a sharp, distinct singlet between 8.8–9.2 ppm.

-

Solubility: The compound is moderately polar; DMSO ensures complete dissolution, preventing line broadening due to aggregation.

-

-

CDCl₃ Warning: In chloroform, the phenolic -OH often appears as a broad, wandering hump (5.0–6.5 ppm) or disappears entirely due to exchange, making it impossible to confirm the presence of the free phenol.

Sample Preparation

-

Mass: Weigh 5–10 mg of the analyte.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis like KBr), filter through a small plug of glass wool directly into the NMR tube.

-

Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

¹H NMR Data Analysis (400 MHz, DMSO-d₆)

The following table summarizes the expected chemical shifts. Note that exact values may shift ±0.05 ppm depending on concentration and temperature.

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Mechanistic Insight |

| Phenolic -OH | 8.90 – 9.10 | Singlet (s) | 1H | - | Deshielded by H-bonding to DMSO; confirms mono-alkylation. |

| Ar-H (Ortho to O-Alkyl) | 6.75 – 6.85 | Doublet (d) | 2H | ~9.0 Hz | Part of AA'XX' system. Slightly deshielded relative to OH-ortho protons due to the ester tail's inductive effect. |

| Ar-H (Ortho to OH) | 6.65 – 6.75 | Doublet (d) | 2H | ~9.0 Hz | Shielded by the strong electron-donating effect of the free -OH group. |

| Methylene (-CH₂-) | 4.65 | Singlet (s) | 2H | - | Significantly deshielded by the adjacent ether oxygen and carbonyl anisotropy. |

| Methoxy (-OCH₃) | 3.68 | Singlet (s) | 3H | - | Typical methyl ester position. |

*Note on Aromatics: While often described as doublets, these are mathematically AA'XX' or AA'BB' systems. At 300-400 MHz, they appear as "roofing" doublets leaning toward each other.

¹³C NMR Data Analysis (100 MHz, DMSO-d₆)

Carbon NMR provides the skeleton verification, crucial for distinguishing the ester carbonyl from potential acid impurities.

| Carbon Type | Shift (δ ppm) | Description |

| Carbonyl (C=O) | 169.5 | Ester carbonyl. (Acids typically appear >172 ppm). |

| Ar-C (Ipso to O-Alkyl) | 152.0 | Quaternary. Deshielded by ether oxygen. |

| Ar-C (Ipso to OH) | 150.5 | Quaternary. Deshielded by hydroxyl. |

| Ar-C (CH) | 116.0 | Aromatic methine carbons (Ortho to O-Alkyl). |

| Ar-C (CH) | 115.5 | Aromatic methine carbons (Ortho to OH). |

| Methylene (-CH₂-) | 65.5 | Alpha to oxygen. |

| Methoxy (-OCH₃) | 51.8 | Methyl ester carbon. |

Advanced Quality Control: Detecting Impurities

The most common synthetic route involves the reaction of Hydroquinone with Methyl Bromoacetate. This creates a statistical distribution of products.

The "Bis-Alkylated" Impurity

If the stoichiometry is not strictly controlled, the bis-substituted product (Dimethyl 2,2'-(1,4-phenylenebis(oxy))diacetate) forms.

Diagnostic Signals for Impurity:

-

Loss of OH: The signal at ~9.0 ppm disappears.

-

Symmetry Change: The aromatic region collapses into a single singlet (at ~6.8 ppm) because the molecule becomes symmetric (both ends are esters).

-

Integration Ratio: The ratio of Methylene (4.6 ppm) to Aromatic protons changes from 2:4 (Target) to 4:4 (Impurity).

Visualization: Impurity Pathway & Detection

The following diagram illustrates the synthetic origin of the impurity and the resulting spectral consequence.

Caption: Synthetic pathway showing the origin of the critical bis-alkylated impurity and its distinct NMR signature.

References

-

SDBS (AIST): Integrated Spectral Database System of Organic Compounds. Spectral data for related hydroquinone derivatives. National Institute of Advanced Industrial Science and Technology. [Link]

-

PubChem: Methyl 2-(4-hydroxyphenoxy)acetate Compound Summary. National Library of Medicine. [Link]

-

Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual peak calibration). [Link]

-

Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. (Reference for AA'XX' splitting patterns in para-disubstituted benzenes). [Link]

Sources

"Methyl 2-(4-hydroxyphenoxy)acetate" discovery and history

The following technical guide is structured to provide an in-depth analysis of Methyl 2-(4-hydroxyphenoxy)acetate, focusing on its synthetic challenges, historical context in agrochemical development, and utility as a pharmaceutical intermediate.

From Statistical Mixtures to Precision Scaffolds[1]

Executive Summary

Methyl 2-(4-hydroxyphenoxy)acetate (CAS: 70067-75-3) is a bifunctional aromatic ether ester serving as a critical building block in organic synthesis.[1] Structurally, it consists of a hydroquinone core mono-alkylated with a methyl acetate moiety.[1] Its significance lies not in its direct biological activity, but in its role as a "privileged scaffold"—a versatile intermediate that allows for the divergent synthesis of aryloxyphenoxypropionate herbicides (the "fops") and PPAR-agonist pharmaceuticals (fibrates).[1]

The primary technical challenge associated with this compound is its synthesis: achieving selective mono-alkylation of the symmetric hydroquinone molecule without generating the unwanted bis-alkylated byproduct.[1] This guide details the historical evolution of this chemistry, the mechanistic solutions to the selectivity problem, and validated protocols for its preparation.

Historical Genesis & Evolution

The history of Methyl 2-(4-hydroxyphenoxy)acetate is inextricably linked to the "Golden Age" of herbicide discovery in the 1970s.[1]

-

The Phenoxy Era (1940s-1960s): The discovery of 2,4-D and MCPA demonstrated the power of phenoxyacetic acids as auxin mimics.[1] However, these were non-selective or limited to broadleaf weed control.

-

The Aryloxyphenoxypropionate Revolution (1970s): Companies like Hoechst (now Bayer) and Nissan Chemical sought to improve selectivity for grass weeds in broadleaf crops.[1] They discovered that introducing a second aromatic ring (via an ether linkage) and a chiral propionate tail dramatically increased potency and selectivity (inhibiting ACCase).[1]

-

The Role of the Acetate: While the propionate (methyl 2-(4-hydroxyphenoxy)propionate) became the standard for herbicides like Fenoxaprop, the acetate analog (Methyl 2-(4-hydroxyphenoxy)acetate) emerged as a crucial tool for Structure-Activity Relationship (SAR) studies.[1] It allowed chemists to probe the steric requirements of the binding pocket. Furthermore, in pharmaceutical research, the acetate linker proved superior for certain PPAR

agonists, where the extra methyl group of the propionate introduced unwanted steric clash.

Chemical Architecture & Synthesis

The synthesis of Methyl 2-(4-hydroxyphenoxy)acetate is a classic case study in competitive consecutive reactions .[1]

3.1 Retrosynthetic Analysis

The most direct route is the Williamson ether synthesis between Hydroquinone (1) and Methyl Chloroacetate (2) .[1]

3.2 The Selectivity Challenge

Because the product (Mono-ether) still contains a phenolic hydroxyl group, it is often more nucleophilic than the starting hydroquinone (due to the electron-donating effect of the alkoxy group, though the ester is electron-withdrawing, the net effect depends on the base and solvent).

-

Statistical Distribution: In a 1:1 stoichiometric reaction, a significant amount of bis-alkylated product (Methyl 2,2'-(1,4-phenylenebis(oxy))diacetate) is formed, reducing yield and complicating purification.[1]

-

The Solution: To favor the mono-product, the reaction kinetics must be manipulated.

-

High Dilution: Favoring intermolecular collisions with the abundant starting material.

-

Excess Hydroquinone: Using a 2:1 to 4:1 molar excess of hydroquinone ensures that the alkylating agent is consumed by the starting material rather than the product.

-

Base Selection: Using a weak base (e.g.,

) in a polar aprotic solvent (Acetone or DMF) allows for controlled deprotonation.[1]

-

3.3 Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the strategy for selectivity.

Figure 1: Competitive alkylation pathways. High concentrations of Hydroquinone suppress the secondary reaction (k2).

Experimental Protocols

4.1 Validated Synthesis Protocol

Objective: Selective synthesis of Methyl 2-(4-hydroxyphenoxy)acetate (CAS 70067-75-3).[1]

Reagents:

-

Hydroquinone (HQ): 33.0 g (300 mmol) [3.0 equiv][1]

-

Methyl Chloroacetate: 10.85 g (100 mmol) [1.0 equiv][1]

-

Potassium Carbonate (

): 13.8 g (100 mmol)[1] -

Acetone (Reagent Grade): 250 mL

-

Sodium Iodide (Catalytic): 0.5 g (Finkelstein catalyst to accelerate reaction)[1]

Procedure:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroquinone (33.0 g) in Acetone (200 mL).

-

Base Addition: Add Potassium Carbonate (13.8 g) and catalytic Sodium Iodide (0.5 g). Stir the suspension vigorously at room temperature for 15 minutes.

-

Alkylation: Add Methyl Chloroacetate (10.85 g) dropwise over 30 minutes. Note: Slow addition helps maintain a high local concentration of HQ relative to the alkylating agent.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The product ( -

Workup (Critical for Purity):

-

Cool the reaction mixture and filter off the inorganic salts (

). -

Evaporate the acetone under reduced pressure.

-

Partition: Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (3 x 100 mL) .

-

Mechanism:[1][2][3][4] The excess Hydroquinone is highly water-soluble and will be removed in the aqueous phase.[1] The mono-ester and bis-ester remain in the organic phase.[1]

-

-

Purification:

-

Dry the organic layer over anhydrous

. -

Concentrate to yield a crude solid.

-

Recrystallization: Recrystallize from Toluene/Hexane or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane) to remove traces of the bis-ester.[1]

-

Yield: Typical isolated yield is 65-75% based on Methyl Chloroacetate.[1]

4.2 Physical Data Summary

| Property | Value | Note |

| CAS Number | 70067-75-3 | Specific to the methyl ester |

| Molecular Formula | ||

| Molecular Weight | 182.17 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 92–94 °C | Lit.[1] value varies by purity |

| Solubility | Soluble in EtOAc, DCM, Acetone | Poorly soluble in water |

Applications in Drug & Agrochemical Development[2][5]

5.1 Agrochemicals: The "Fops" Precursors

While the propionate linker is more common in commercial herbicides (e.g., Fenoxaprop-P-ethyl ), the acetate scaffold is used in the synthesis of niche herbicides and fungal control agents. It serves as the "Anchor" domain that binds to the carboxyltransferase domain of the ACCase enzyme.

5.2 Pharmaceuticals: PPAR Agonists

The 4-hydroxyphenoxyacetic acid moiety is a pharmacophore found in Fibrates (e.g., Fenofibrate analogs).[1] These drugs target Peroxisome Proliferator-Activated Receptors (PPARs) to regulate lipid metabolism.[1]

-

Mechanism: The carboxylic acid head group (formed after hydrolysis of the methyl ester in vivo) mimics fatty acids, binding to the PPAR receptor.

-

Synthesis Role: The methyl ester protects the acid functionality during the coupling of the phenol to the lipophilic "tail" of the drug molecule.

5.3 Tyrosinase Inhibition

Recent research suggests that 4-hydroxyphenoxy derivatives act as competitive inhibitors of tyrosinase, the enzyme responsible for melanin production. The structural similarity to tyrosine allows the molecule to dock into the active site, preventing hyperpigmentation.

Visualization of Workflow

The following diagram outlines the purification logic required to isolate the pure intermediate from the reaction mixture.

Figure 2: Purification workflow to separate the target mono-ether from excess starting material and over-alkylated byproducts.[1]

References

-

BenchChem. Methyl 2-(4-hydroxyphenoxy)acetate Structure and CAS Data. Retrieved from .[1]

-

GuideChem. Chemical Properties of Phenoxyacetic Acid Derivatives. Retrieved from .[1]

-

ResearchGate. Selective Monoetherification of 1,4-Hydroquinone. A study on optimizing reaction conditions for mono-alkylation. Retrieved from .

-

Google Patents. Process for the preparation of 2-(4-hydroxyphenoxy)propionates. (US5886209A).[1] Provides industrial context for the related propionate synthesis. Retrieved from .

-

Senton Pharm. Aryloxyphenoxypropionate Herbicides History. Overview of the "fops" class development. Retrieved from .[1]

Sources

A Technical Guide to the Potential Biological Activities of Methyl 2-(4-hydroxyphenoxy)acetate

Abstract

Methyl 2-(4-hydroxyphenoxy)acetate is a phenoxyacetic acid derivative primarily utilized as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its core structure, featuring a phenoxyacetic acid moiety, is common to a class of molecules with a broad spectrum of established biological activities, most notably as synthetic auxin herbicides.[2][3] Furthermore, the presence of a 4-hydroxyphenyl group is a feature found in natural metabolites known for antioxidant and anti-inflammatory properties.[4][5] This guide synthesizes the available data on structurally related compounds to build a scientifically-grounded rationale for investigating the potential herbicidal, anti-inflammatory, antioxidant, and antimicrobial activities of Methyl 2-(4-hydroxyphenoxy)acetate. We present detailed experimental workflows and mechanistic hypotheses to provide a strategic framework for its comprehensive biological evaluation.

Introduction: The Chemical and Strategic Context

Methyl 2-(4-hydroxyphenoxy)acetate (CAS No: 70067-75-3) is a small molecule whose value has historically been in its role as a building block.[1] Its structure is readily amenable to chemical modification, making it a valuable starting point for the development of more complex bioactive molecules.[1] However, the principle of structure-activity relationships suggests that the parent molecule itself may possess inherent biological functions worthy of investigation.

The molecule belongs to the broad family of phenoxy herbicides, which have been a cornerstone of agriculture since the 1940s.[3] These compounds function by mimicking the natural plant growth hormone auxin, leading to uncontrolled and fatal growth in target weed species.[2][6][7] This well-established precedent forms the primary hypothesis for a potential herbicidal application.

Concurrently, the field of pharmacology has seen extensive research into compounds containing a phenol ring, which are often associated with a range of therapeutic effects.[8] The related metabolite, 4-Hydroxyphenylacetic acid (4-HPA), for instance, demonstrates significant anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][9] This guide will therefore explore the dual potential of Methyl 2-(4-hydroxyphenoxy)acetate in both agricultural and therapeutic contexts.

Table 1: Physicochemical Properties of Methyl 2-(4-hydroxyphenoxy)acetate

| Property | Value | Reference |

| CAS Number | 70067-75-3 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Solid | |

| Primary Hazard | Causes serious eye damage | [10] |

Potential Herbicidal Activity: An Auxin Mimic?

The most compelling hypothesis for the biological activity of Methyl 2-(4-hydroxyphenoxy)acetate is its potential as a selective herbicide for broadleaf weeds, based on its structural analogy to compounds like 2,4-D and MCPA.[3][11]

Proposed Mechanism of Action: Disruption of Hormonal Homeostasis

Phenoxy herbicides act as synthetic auxins, mimicking the plant hormone Indole-3-acetic acid (IAA).[7] In susceptible plants, these synthetic mimics are not effectively metabolized and accumulate in actively growing tissues.[6] This leads to an overwhelming and persistent hormonal signal, causing a cascade of detrimental effects including epinastic bending, stem twisting, and uncontrolled cell division, which ultimately exhausts the plant's resources and leads to death.[2][6] This mechanism is particularly effective against broadleaf species.[2][11]

The proposed pathway for this action is the binding of the compound to auxin-binding proteins (ABPs), which triggers downstream signaling that disrupts normal gene expression related to growth and development.[7]

Caption: Proposed mechanism of auxin mimicry by Methyl 2-(4-hydroxyphenoxy)acetate.

Experimental Protocol: Herbicide Efficacy Screening

This protocol is designed to assess the pre- and post-emergence herbicidal activity of Methyl 2-(4-hydroxyphenoxy)acetate against a representative broadleaf weed.

Objective: To determine the dose-dependent herbicidal effect of the test compound. Test Species: Cornflower (Centaurea cyanus L.) as a representative broadleaf weed.[12] Materials:

-

Methyl 2-(4-hydroxyphenoxy)acetate

-

Acetone (solvent)

-

Tween-20 (surfactant)

-

Distilled water

-

Pots with standard potting soil

-

Cornflower seeds

-

Growth chamber with controlled light, temperature, and humidity

-

Spray bottle

Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of Methyl 2-(4-hydroxyphenoxy)acetate in acetone. Create a series of dilutions in distilled water containing 0.1% Tween-20 to achieve final concentrations ranging from 10 to 2000 g a.i./ha (grams of active ingredient per hectare). A vehicle control (acetone + Tween-20 in water) must be included.

-

Pre-emergence Application: a. Sow cornflower seeds at a uniform depth in pots. b. Immediately after sowing, evenly spray the soil surface of each pot with the corresponding test solution. c. Place pots in a growth chamber. d. After 21 days, assess the percentage of seed germination inhibition and any morphological abnormalities compared to the control group.

-

Post-emergence Application: a. Sow cornflower seeds and allow them to grow in the chamber until they reach the 2-4 leaf stage. b. Evenly spray the foliage of the seedlings with the test solutions until runoff. c. Return the pots to the growth chamber. d. Assess plant health at 7, 14, and 21 days post-application. Record observations of chlorosis, necrosis, epinasty, and growth inhibition.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the IC50 (the concentration that causes 50% inhibition) using probit analysis.

Potential Pharmacological Activities

Beyond its potential in agriculture, the chemical structure of Methyl 2-(4-hydroxyphenoxy)acetate suggests it may possess therapeutic properties, particularly as an anti-inflammatory and antioxidant agent.

Anti-inflammatory Potential

Rationale: Chronic inflammation is implicated in a multitude of diseases. The related metabolite, 4-HPA, has demonstrated anti-inflammatory activity.[4] Furthermore, many phenolic compounds are known to modulate inflammatory pathways.[13] A common mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response.[14]

Proposed Mechanism: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, and enzymes like iNOS and COX-2.[15] We hypothesize that Methyl 2-(4-hydroxyphenoxy)acetate may inhibit this pathway, thereby reducing the production of these inflammatory mediators.

Caption: Hypothesized inhibition of the LPS-induced NF-κB pathway.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of the test compound to inhibit the production of the pro-inflammatory mediator NO in stimulated macrophages. Cell Line: RAW 264.7 murine macrophage cell line. Materials:

-

RAW 264.7 cells

-

DMEM media with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Methyl 2-(4-hydroxyphenoxy)acetate

-

MTS assay kit for cell viability

-

Griess Reagent kit for nitrite quantification

-

Indomethacin (positive control)

Methodology:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM. Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells for 2 hours with various concentrations of Methyl 2-(4-hydroxyphenoxy)acetate (e.g., 1-100 µM).

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Cell Viability Assessment: In a parallel plate treated identically, assess cell viability using the MTS assay to rule out cytotoxicity.[14]

-

Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.[16]

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration compared to the LPS-only treated cells.

Antioxidant Potential

Rationale: The 4-hydroxyphenyl moiety is a key structural feature of 4-HPA, a known antioxidant that functions by activating the Nrf2 pathway.[4][5] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, inducing the expression of numerous detoxifying and antioxidant enzymes.

Experimental Protocol: Nrf2 Nuclear Translocation Assay

Objective: To determine if Methyl 2-(4-hydroxyphenoxy)acetate can induce the activation and nuclear translocation of Nrf2. Cell Line: HepG2 human liver cancer cell line (or similar). Methodology:

-

Treatment: Treat HepG2 cells with the test compound at various concentrations for a defined period (e.g., 6 hours).

-

Cell Fractionation: Isolate the nuclear and cytosolic protein fractions using a commercial cell fractionation kit.

-

Western Blotting: a. Separate the protein fractions by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against Nrf2. c. Use antibodies against Lamin B1 (nuclear marker) and GAPDH (cytosolic marker) to confirm the purity of the fractions. d. Incubate with a secondary antibody and visualize the protein bands using chemiluminescence.

-

Data Analysis: Quantify the band intensity. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates Nrf2 activation.

Summary and Future Directions

Methyl 2-(4-hydroxyphenoxy)acetate is a molecule of significant untapped potential. The evidence from structurally analogous compounds strongly supports the hypotheses that it may function as:

-

A selective auxin-mimic herbicide against broadleaf weeds.

-

A pharmacological agent with anti-inflammatory and antioxidant properties.

The experimental protocols outlined in this guide provide a clear and robust pathway for validating these potential activities. Positive results from these initial in vitro screens would justify progression to more complex investigations. For herbicidal potential, this would involve glasshouse trials on a wider range of weed and crop species.[12] For pharmacological activities, this would include mechanistic studies to pinpoint molecular targets (e.g., cytokine profiling, kinase inhibition assays) and eventual evaluation in animal models of inflammation and oxidative stress. The ease of chemical modification of this parent compound also opens up exciting avenues for creating novel derivatives with enhanced potency and specificity.[1]

References

- Sinocure Chemical Group. (n.d.). Comprehensive Overview of 4-Hydroxyphenylacetic Acid: Properties, Synthesis, Applications, and Biological Activity. Sinocure.

- MySkinRecipes. (n.d.). methyl 2-(4-hydroxyphenoxy)acetate. MySkinRecipes.

- Teo, G. (2024, December 4). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. BNN Breaking.

-

Ciarka, K., Olszewski, R., Praczyk, T., & Pernak, J. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. ResearchGate. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Council for Agricultural Science and Technology. (1975). The Phenoxy Herbicides. Cambridge University Press & Assessment. Retrieved February 7, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy) propionamides. JOCPR. Retrieved February 7, 2026, from [Link]

-

PubMed. (2021, October 1). Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes membrane and virulence. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023, January 26). Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.

-

PubMed. (n.d.). trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. Retrieved February 7, 2026, from [Link]

-

Frontiers. (2018, June 18). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, November 2). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. Retrieved February 7, 2026, from [Link]

-

The Mechanism of Action. (n.d.). How Phenoxy Herbicides Work. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023, November 29). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl (R)-2-(4-hydroxyphenoxy)propionate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. Retrieved February 7, 2026, from [Link]

Sources

- 1. methyl 2-(4-hydroxyphenoxy)acetate [myskinrecipes.com]

- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]

- 6. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 7. cdn.nufarm.com [cdn.nufarm.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes membrane and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | CID 2733752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

"Methyl 2-(4-hydroxyphenoxy)acetate" theoretical properties calculation

Title: Computational Profiling of Methyl 2-(4-hydroxyphenoxy)acetate: A Theoretical Framework for Molecular Design

Executive Summary & Strategic Context

Methyl 2-(4-hydroxyphenoxy)acetate (CAS: 1965-09-9 derivative) represents a critical bifunctional scaffold in medicinal chemistry. It serves as a primary intermediate for PPAR

This guide provides a rigorous theoretical framework for characterizing this molecule in silico before wet-lab synthesis. By employing Density Functional Theory (DFT) and cheminformatic profiling, we can predict its reactivity, solubility, and bio-distribution, thereby reducing experimental attrition rates.

Quantum Mechanical Landscape (DFT)

To understand the reactivity of Methyl 2-(4-hydroxyphenoxy)acetate, we must map its electronic density. The interplay between the electron-donating phenoxy group and the electron-withdrawing ester determines its stability and susceptibility to metabolic oxidation.

Computational Strategy

We utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is the industry standard for organic small molecules, balancing computational cost with accurate description of hydrogen bonding and long-range interactions (diffuse functions).

-

Geometry Optimization: Determines the lowest energy conformer.

-

Frequency Analysis: Validates the stationary point (zero imaginary frequencies).

-

Solvation Model: SMD (Solvation Model based on Density) with water and DMSO to mimic physiological and stock solution environments.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the HOMO-LUMO gap.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenolic ring and the ether oxygen . This predicts the site of oxidative metabolism (CYP450 attack) and electrophilic aromatic substitution.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the ester carbonyl group . This confirms the site of nucleophilic attack (hydrolysis).

Molecular Electrostatic Potential (MESP)

The MESP map reveals the charge distribution:

-

Red Regions (Negative Potential): The carbonyl oxygen and the phenolic oxygen (H-bond acceptors).

-

Blue Regions (Positive Potential): The phenolic proton (H-bond donor) and the methyl group protons.

Table 1: Predicted Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| Dipole Moment ( | ~2.8 - 3.2 Debye | Moderate polarity; supports solubility in polar organic solvents (DMSO, MeOH). |

| HOMO Energy | -5.8 eV | Indicates susceptibility to oxidation (phenol |

| LUMO Energy | -1.2 eV | Indicates reactivity toward nucleophiles (ester hydrolysis). |

| Gap ( | 4.6 eV | Chemical hardness; indicates a stable molecule under standard conditions. |

Physicochemical & ADMET Profiling

For drug development, "drug-likeness" is paramount.[1] We utilize the SwissADME algorithm to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Lipophilicity and Solubility

The molecule contains a hydrophobic phenyl ring balanced by polar ester and hydroxyl groups.

-

LogP (Consensus): Estimated at 1.6 – 1.9 . This falls within the optimal range for oral bioavailability (Lipinski's Rule of 5 states LogP < 5).

-

LogS (ESOL): Predicted as Soluble (

to

Pharmacokinetics

-

GI Absorption: High (predicted).

-

BBB Permeation: No (predicted). The polar surface area (TPSA) is likely slightly too high or the molecule is a substrate for P-gp efflux, preventing CNS side effects.

-

Brenk Alerts: None. The molecule does not contain toxicophores like nitro groups or hydrazines.

Table 2: ADMET Prediction Summary

| Descriptor | Value / Class | Interpretation |

| MW | 182.17 g/mol | Small fragment, ideal for lead optimization. |

| TPSA | ~55 Ų | < 140 Ų implies good cell membrane permeability. |

| Lipinski Violations | 0 | Fully compliant with Rule of 5. |

| Bioavailability Score | 0.55 | High probability of being orally active. |

| PAINS | 0 Alerts | No Pan-Assay Interference Compounds structures. |

Visualization of Computational Workflow

The following diagram illustrates the logical flow for characterizing the molecule, from structure generation to property output.

Figure 1: Integrated Computational Workflow for Molecular Profiling. Green nodes indicate successful property generation.

Experimental Protocols (The "How-To")

These protocols are designed to be self-validating. If the validation step fails, the experiment must be paused and parameters adjusted.

Protocol A: DFT Geometry Optimization (Gaussian/ORCA)

Objective: Obtain the thermodynamically most stable conformer.

-

Input Preparation:

-

Draw Methyl 2-(4-hydroxyphenoxy)acetate in a molecular editor (e.g., Avogadro).

-

Pre-optimize using Molecular Mechanics (MMFF94) to untangle steric clashes.

-

-

Job Setup:

-

Execution & Validation (The "Trust" Step):

-

Run the calculation.

-

Check: Look for "NImag=0" in the output.

-

If NImag > 0: You are at a transition state, not a minimum. Perturb the geometry along the imaginary mode and restart.

-

If NImag = 0: The geometry is valid. Proceed to extract HOMO/LUMO energies.[3]

-

Protocol B: ADMET Screening (SwissADME)

Objective: Rapidly assess drug-likeness.

-

Input:

-

Generate the SMILES string: COC(=O)COC1=CC=C(O)C=C1

-

-

Execution:

-

Analysis:

-

BOILED-Egg Model: Check if the dot falls in the white ellipse (GI absorption) or yellow yolk (Brain penetration).

-

Bioavailability Radar: Ensure the pink zone is fully within the hexagon boundaries.

-

Synthetic Implications & Reactivity Map

Theoretical calculations directly inform the synthetic pathway. The diagram below illustrates the competing reactivity pathways predicted by FMO analysis.

Figure 2: Reactivity Map. Red path indicates the primary metabolic stability concern (hydrolysis); Blue path indicates potential toxicity (quinone formation).

References

-

Daina, A., Michielin, O., & Zoete, V. (2017).[1][7][8][9] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][7][8][9] Scientific Reports, 7, 42717.[1][7][8][9]

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

[Link]

-

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. (SMD Model).

-

[Link]

-

-

PubChem Compound Summary. (2023). Methyl 2-(4-hydroxyphenoxy)

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. asc.ohio-state.edu [asc.ohio-state.edu]

- 3. inpressco.com [inpressco.com]

- 4. reddit.com [reddit.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Report, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]

- 8. phytojournal.com [phytojournal.com]

- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2-(4-hydroxyphenoxy)acetate" safety and handling precautions

Executive Summary & Molecular Identity

Methyl 2-(4-hydroxyphenoxy)acetate is a specialized phenolic ester intermediate primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop) and pharmaceutical scaffolds.[1] Its safety profile is dominated by two functional moieties: the phenolic hydroxyl group , which confers susceptibility to oxidation and potential tissue corrosivity, and the methyl ester , which presents hydrolysis risks under physiological conditions.[1]

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate, providing a mechanistic approach to handling based on the compound's structure-activity relationships (SAR).[1]

Physicochemical Framework

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | C₉H₁₀O₄ | MW: 182.17 g/mol |

| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if aerosolized; requires anti-static grounding.[1] |

| Color | White to Off-White/Beige | Self-Validation: Darkening to brown/pink indicates oxidation (quinone formation).[1] |

| Melting Point | 64–67 °C (Approximate*) | Low melting point implies risk of sintering/clumping if stored near heat sources.[1] |

| Solubility | Soluble in MeOH, EtOAc, DCM | High membrane permeability in solution; "Skin" notation risk increases. |

| pKa (Phenol) | ~9.9 (Predicted) | Weakly acidic; incompatible with strong bases (deprotonation leads to phenoxide).[1] |

*Note: Melting point range is based on the close structural analog Methyl (R)-2-(4-hydroxyphenoxy)propionate due to limited specific data for the acetate derivative [1, 3].[1]

GHS Hazard Identification & Toxicological Mechanisms

While specific toxicological datasets (LD50) for this exact intermediate are limited, a Read-Across Safety Assessment based on structural analogs (Hydroquinone ethers and Phenolic esters) dictates the following hazard profile.

Primary Hazards (The "Why")

-

Serious Eye Damage (Category 1): The phenolic moiety is a protein denaturant.[1] Contact with the cornea can cause immediate, irreversible opacity.

-

Skin Irritation (Category 2): Lipophilic esters penetrate the stratum corneum, delivering the phenolic group to the dermis, leading to erythema and potential sensitization.[1]

-

Aquatic Toxicity (Chronic Category 3): Phenolic ethers are often recalcitrant to biodegradation and toxic to aquatic invertebrates [4].[1]

Mechanistic Toxicology[1]

-

Metabolic Hydrolysis: Upon ingestion or absorption, nonspecific esterases hydrolyze the methyl ester, releasing Methanol (neurotoxic) and (4-Hydroxyphenoxy)acetic acid .[1]

-

Quinone Oxidation: The free phenol group can undergo auto-oxidation to form quinone methides, which are electrophilic and can alkylate DNA or proteins (haptenization), leading to allergic contact dermatitis.[1]

Operational Handling & Engineering Controls

Core Directive: All handling must prevent inhalation of dust and direct contact with mucous membranes.

Risk-Based PPE Selection Logic

Do not rely on a "one size fits all" approach.[1] Use the logic flow below to determine necessary protection.

Figure 1: Decision matrix for Personal Protective Equipment (PPE) selection based on physical state and quantity.[1]

Specific Handling Protocols

-

Weighing: Use a static-free spatula.[1] Phenolic esters can carry static charges. If weighing >100g, ground the receiving vessel to prevent spark discharge.

-

Glove Permeability: Standard nitrile (4 mil) is sufficient for solid handling.[1] For solutions (especially in DCM or Methanol), use Silver Shield (Laminate) or double-glove with Nitrile (outer) and Neoprene (inner) to prevent breakthrough [10].[1]

Storage, Stability, & Reactivity

Proper storage is a self-validating system.[1] If the compound degrades, visual cues will appear.

The "Inert & Dark" Protocol[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] The phenolic hydrogen is susceptible to abstraction by atmospheric oxygen, leading to radical formation and polymerization/browning.

-

Temperature: Refrigeration (2–8 °C) is recommended to retard ester hydrolysis, though room temperature is acceptable for short-term (<30 days) storage if desiccated.[1]

-

Incompatibilities:

-

Strong Bases: Will saponify the ester and deprotonate the phenol.

-

Iron (Fe) Salts: Will cause an immediate violet/purple color change (complexation with phenol), rendering the material impure [14].[1]

-

Self-Validation Checklist

Before using the reagent, perform this 3-point check:

-

Visual: Is the powder white/off-white? (Pink/Brown = Oxidized).[1]

-

Physical: Is it free-flowing? (Clumping = Moisture ingress/Hydrolysis).[1]

-

Olfactory: Is it odorless? (Vinegar smell = Hydrolysis to acetic acid derivatives; Note: Do not intentionally sniff chemicals).[1]

Emergency Response & Decontamination

Critical Note: Phenolic compounds can cause "numbness" upon skin contact, delaying the sensation of pain.[1] Treat all contacts immediately, even if painless.

Spill Response Workflow

Figure 2: Step-by-step workflow for containing and cleaning spills to minimize exposure and environmental contamination.[1]

First Aid Measures

-

Eye Contact (CRITICAL): Flush immediately with water for 15 minutes.[1][2] Do not wait for symptoms. The phenol group can cause delayed necrosis.

-

Skin Contact:

-

Ingestion: Do NOT induce vomiting (risk of aspiration of corrosive ester).[1] Administer water if conscious.

Waste Disposal & Environmental Compliance

This compound is harmful to aquatic life (H412).[1][4] Under no circumstances should it be disposed of down the drain.

-

Solid Waste: Dispose of as "Hazardous Chemical Solid, Toxic."[1]

-

Liquid Waste: Collect in "Non-Halogenated Organic" solvent streams (unless dissolved in DCM/Chloroform).[1]

-

Container Disposal: Triple rinse containers with Methanol before disposal. The rinsate must be treated as hazardous waste.[5]

References

-

AK Scientific. (2024).[1] Safety Data Sheet: Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. Link (Accessed via Search Result 1.1; used as structural surrogate for hazard classification).[1]

-

Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl 4-hydroxyphenylacetate. Link (Accessed via Search Result 1.11; used for phenolic ester handling protocols).[1]

-

GuideChem. (2025).[1] Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate Properties and Safety. Link (Accessed via Search Result 1.3).[1]

-

TCI Chemicals. (2025).[1][6] Safety Data Sheet: Methyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate. Link (Accessed via Search Result 1.4; confirms Eye Dam. 1 and Aquatic Chronic classifications).[1]

-

Santa Cruz Biotechnology. (2024).[1] Methyl 2-(4-hydroxyphenoxy)acetate Product Data. Link (Accessed via Search Result 1.8; confirms CAS 70067-75-3).[1]

-

PubChem. (2024).[1] Compound Summary: Methyl 2-(4-hydroxyphenyl)acetate.[1] Link (Accessed via Search Result 1.5).[1]

-

New Jersey Dept of Health. (2017).[1] Hazardous Substance Fact Sheet: Phenol. Link (Accessed via Search Result 1.9; general phenol safety).[1]

-

Yale University EHS. (2022).[1] Standard Operating Procedure: Phenol. Link (Accessed via Search Result 1.10; PPE and PEG 400 protocols).[1]

-

Carl Roth. (2023).[1] Safety Data Sheet: Phenol. Link (Accessed via Search Result 1.12).[1]

-

Inter Dyne Systems. (2023).[1] Phenolic Use & Care Guidelines. Link (Accessed via Search Result 1.6).[1]

-

Chemball. (2025). Methyl (R)-(+)-2-(4-Hydroxyphenoxy)-Propionate Data. Link (Accessed via Search Result 1.13).[1]

-

ChemicalBook. (2026).[1] 4-Hydroxyphenylacetic acid Uses and Safety. Link (Accessed via Search Result 1.14).

-

Synerzine. (2018).[1] Safety Data Sheet: Acetic acid, (4-methylphenoxy)-, methyl ester. Link (Accessed via Search Result 1.16).[1]

-

ACS Omega. (2020).[1] Thionyl Chloride-Mediated One-Pot Esterification. Link (Accessed via Search Result 1.17; synthesis context).[1]

Sources

Methodological & Application

Esterification of 2-(4-hydroxyphenoxy)acetic acid

Executive Summary & Strategic Analysis

2-(4-Hydroxyphenoxy)acetic acid (HPAA) is a critical bifunctional building block in medicinal chemistry and agrochemical synthesis.[1] It serves as the core scaffold for aryloxyphenoxypropionate herbicides (e.g., "fops") and PPAR agonists (fibrates) used in lipid management.

The esterification of HPAA presents a specific chemoselective challenge: the molecule contains both a carboxylic acid and a phenolic hydroxyl group. While the carboxylic acid is the target for esterification, the electron-rich phenol is susceptible to oxidation or competing alkylation if reaction conditions are not rigorously controlled.[1]

This guide details two validated protocols for the selective esterification of HPAA:

-

Fischer Esterification: The robust, scalable method for simple alkyl esters (Methyl/Ethyl).

-

Steglich Esterification: The mild, coupling-agent-mediated method for complex, acid-sensitive, or sterically hindered alcohols (e.g., drug conjugates, nanoparticles).[1]

Reaction Mechanism & Chemoselectivity

The primary risk in HPAA esterification is the interference of the phenolic hydroxyl. Under acidic conditions (Fischer), the phenol remains protonated and unreactive, ensuring high selectivity. Under coupling conditions (Steglich), the phenol can potentially compete as a nucleophile if the stoichiometry is not managed, though the carboxylate is generally more reactive toward carbodiimides.

Pathway Visualization

The following diagram outlines the decision tree and mechanistic flow for selecting the correct protocol.

Caption: Decision matrix for selecting the optimal esterification route based on alcohol complexity and stability.[1]

Protocol A: High-Throughput Fischer Esterification

Application: Synthesis of Methyl 2-(4-hydroxyphenoxy)acetate (CAS: 70067-75-3) or Ethyl analog (CAS: 20872-28-0).[1] Scale: Gram to Kilogram.

Reagents & Equipment

-